8-Bromo-7-fluoro-1-methylisoquinoline is a chemical compound that belongs to the isoquinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. This compound has garnered attention in various fields of chemical research due to its unique properties and potential applications. It is classified as a halogenated isoquinoline derivative, which may possess interesting biological activities.
The compound is identified by its Chemical Abstracts Service (CAS) number 2219370-78-0. It is categorized under isoquinolines, which are aromatic compounds derived from the isoquinoline structure. The presence of bromine and fluorine substituents at specific positions enhances its reactivity and potential for biological activity.
The synthesis of 8-bromo-7-fluoro-1-methylisoquinoline typically involves several key steps:
The molecular formula of 8-bromo-7-fluoro-1-methylisoquinoline is , with a molecular weight of approximately 239.07 g/mol. Its structure can be represented as follows:
InChI=1S/C10H8BrF/c1-7-5-9(11)10(12)6-8(7)4-3/h3-6H,1-2H3
C1=CC2=C(C=C1Br)C(=CN2)C=C(F)C=C
This representation highlights the position of the bromine and fluorine substituents on the isoquinoline ring system.
8-Bromo-7-fluoro-1-methylisoquinoline can participate in various chemical reactions due to its electrophilic nature:
The physical properties of 8-bromo-7-fluoro-1-methylisoquinoline include:
Chemical properties include:
8-Bromo-7-fluoro-1-methylisoquinoline has potential applications in several scientific domains:
The ongoing research into isoquinoline derivatives continues to explore their potential therapeutic effects and mechanisms, indicating a promising future for compounds like 8-bromo-7-fluoro-1-methylisoquinoline in drug discovery and development .
Electrophilic halogenation remains a foundational method for synthesizing 8-bromo-7-fluoro-1-methylisoquinoline, leveraging the inherent reactivity of the isoquinoline nucleus. The sequence of halogen introduction—typically bromination preceding fluorination—proves critical due to differing electronic and steric requirements [9].
Bromination employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C, targeting the electron-rich C8 position activated by the N-methyl group. Subsequent fluorination requires harsh conditions, with Selectfluor™ [1-chloromethyl-4-fluoro-1,4-diazoniabicyclo(2.2.2)octane bis(tetrafluoroborate)] or cesium fluoroxysulfate in acetonitrile at 80°C achieving C7 functionalization [9]. Key process parameters include:
Table 1: Optimization of Halogenation Conditions
Step | Reagent | Solvent | Temperature | Yield | Key Variable |
---|---|---|---|---|---|
Bromination | NBS (1.1 eq) | Dichloromethane | 0°C | 75% | Stoichiometric control |
Fluorination | Selectfluor (2 eq) | Acetonitrile | 80°C | 62% | Extended reaction time |
Excess fluorinating agent (≥2 equivalents) and prolonged heating (12–24 hours) are necessary to overcome the deactivating effect of the installed bromine, though this risks decomposition .
Regiocontrol constitutes the primary limitation of electrophilic routes. The C5 position competes with C7/C8 due to:
Metal-free remote C5 halogenation strategies using trihaloisocyanuric acids (TXCA) enable site-selective functionalization of 8-substituted precursors but remain incompatible with pre-existing C7 halogens [9].
Palladium and nickel catalysts enable modular construction via halogen-selective coupling reactions:
Table 2: Cross-Coupling Approaches to 8-Bromo-7-fluoro Derivatives
Precursor | Coupling Partner | Catalyst System | Yield | Limitation |
---|---|---|---|---|
8-Bromo-1-methylisoquinoline | (Fluoroaryl)boronic ester | Pd(OAc)₂/XPhos | 68% | Protodeboronation side-reactions |
7-Amino-8-bromo-1-methylisoquinoline | – | Deoxyfluorination (PyFluor™) | 71% | Multi-step sequence |
These methods tolerate diverse functional groups (esters, nitriles) but require halogenated precursors [5] [8] [10].
Metallaphotoredox platforms merge Ru/Ir photochemistry with nickel catalysis for C–H functionalization:
Key advantages include functional group tolerance (e.g., preserving methyl groups at N1) and orthogonal reactivity to electrophilic methods [6] [10].
Continuous-flow reactors enhance reproducibility and safety for hazardous halogenation steps:
Solid-phase peptide synthesis (SPPS) principles facilitate iterative functionalization:
Table 3: Flow vs. Batch Process Metrics
Parameter | Batch Bromination | Flow Bromination | Improvement |
---|---|---|---|
Reaction time | 4 hours | 8 minutes | 30× faster |
Bromine stoichiometry | 1.5 eq | 1.05 eq | 30% less waste |
Temperature control | ±5°C | ±0.5°C | Enhanced purity |
These technologies improve atom economy and enable kilogram-scale synthesis for pharmaceutical applications [8] [9].
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8